Upadacitinib tartrate is a selective inhibitor of Janus kinase 1, primarily used in the treatment of autoimmune diseases, including rheumatoid arthritis and atopic dermatitis. This compound is recognized for its ability to modulate immune responses by inhibiting the activity of Janus kinases, which play a critical role in cytokine signaling. Upadacitinib tartrate is marketed under the brand name Rinvoq and has been approved for various therapeutic indications due to its efficacy and safety profile.
Upadacitinib was developed by AbbVie and has undergone extensive clinical trials to establish its therapeutic benefits. The compound is synthesized from various starting materials through a series of chemical reactions that ensure the production of high-purity active pharmaceutical ingredients.
Upadacitinib tartrate belongs to the class of targeted synthetic disease-modifying antirheumatic drugs. It specifically targets Janus kinase 1, distinguishing it from other inhibitors that may affect multiple kinases.
The synthesis of upadacitinib tartrate involves several key steps, typically comprising six stages as identified in various patents and scientific literature. The process begins with the preparation of specific intermediates that are crucial for constructing the final product.
Technical details include the use of catalysts like palladium dichloride diphenyl phosphinoferrocene dichloromethane complex for facilitating reactions, as well as specific solvents such as dichloromethane and acetonitrile for dissolving reactants .
Upadacitinib tartrate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The compound's molecular formula is CHFNOS, with a molecular weight of approximately 400.5 g/mol.
The structural representation includes:
The structural data can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to confirm the compound's identity and purity.
The synthesis of upadacitinib involves several key reactions:
Technical details include specific reaction conditions such as temperature control, solvent choice, and the use of protective groups during synthesis .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: